cis-4-Oxo-1,2-cyclopentanedicarboxylic acid diethyl ester

Chiral building block Asymmetric synthesis Stereochemical purity

cis-4-Oxo-1,2-cyclopentanedicarboxylic acid diethyl ester (CAS 156293-34-4) is a chiral, non-racemic cyclopentanone diester with the IUPAC name diethyl (1R,2S)-4-oxocyclopentane-1,2-dicarboxylate, molecular formula C₁₁H₁₆O₅, and molecular weight 228.24 g·mol⁻¹. It belongs to the class of 4-oxocyclopentane-1,2-dicarboxylate esters, which serve as key intermediates in medicinal chemistry and asymmetric synthesis due to the presence of a ketone group at the 4-position and two differentiated ester functionalities on a conformationally restricted cyclopentane scaffold.

Molecular Formula C11H16O5
Molecular Weight 228.24 g/mol
CAS No. 156293-34-4
Cat. No. B1361767
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namecis-4-Oxo-1,2-cyclopentanedicarboxylic acid diethyl ester
CAS156293-34-4
Molecular FormulaC11H16O5
Molecular Weight228.24 g/mol
Structural Identifiers
SMILESCCOC(=O)C1CC(=O)CC1C(=O)OCC
InChIInChI=1S/C11H16O5/c1-3-15-10(13)8-5-7(12)6-9(8)11(14)16-4-2/h8-9H,3-6H2,1-2H3/t8-,9+
InChIKeyGRPKMLGYFVVOJS-DTORHVGOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

cis-4-Oxo-1,2-cyclopentanedicarboxylic acid diethyl ester (CAS 156293-34-4): Stereochemically Defined Cyclopentanone Diester for Chiral Intermediate Procurement


cis-4-Oxo-1,2-cyclopentanedicarboxylic acid diethyl ester (CAS 156293-34-4) is a chiral, non-racemic cyclopentanone diester with the IUPAC name diethyl (1R,2S)-4-oxocyclopentane-1,2-dicarboxylate, molecular formula C₁₁H₁₆O₅, and molecular weight 228.24 g·mol⁻¹ . It belongs to the class of 4-oxocyclopentane-1,2-dicarboxylate esters, which serve as key intermediates in medicinal chemistry and asymmetric synthesis due to the presence of a ketone group at the 4-position and two differentiated ester functionalities on a conformationally restricted cyclopentane scaffold [1]. The (1R,2S) absolute configuration is rigorously assigned by the presence of stereodefined SMILES (CCOC(=O)[C@H]1CC(=O)C[C@H]1C(=O)OCC), distinguishing it from the trans racemate (CAS 914637-96-0) and positional isomers .

Substitution Risks for cis-4-Oxo-1,2-cyclopentanedicarboxylic acid diethyl ester: Why In-Class Analogs Are Not Interchangeable in Chiral Synthesis


Generic substitution across the 4-oxocyclopentane-1,2-dicarboxylate diester family is not chemically warranted because stereochemistry (cis vs. trans), ester alkyl chain length (methyl vs. ethyl), and the 4-position substituent each independently modulate enzymatic enantioselectivity, hydrolysis kinetics, and downstream reactivity [1]. The Gais et al. study demonstrated that pig liver esterase (PLE)-catalyzed hydrolysis of meso 4-substituted cyclopentane dimethyl esters yields enantiomeric excesses ranging from 0 to 87% and hydrolysis half-lives from 5.6 to 182 hours, with the substituent at the 4-position capable of reversing the sense of enantioselectivity [1]. The target compound's combination of cis ring geometry, (1R,2S) absolute configuration, and ethyl ester groups constitutes a specific stereoelectronic profile that cannot be replicated by the trans racemate (CAS 914637-96-0), the dimethyl ester (CAS 1001666-74-5), or the 4-unsubstituted analog (CAS 56636-0), where reported. These differences directly impact synthetic route reproducibility in chiral intermediate construction.

cis-4-Oxo-1,2-cyclopentanedicarboxylic acid diethyl ester: Head-to-Head and Cross-Study Quantitative Differentiation Evidence


Stereochemical Identity: cis-(1R,2S) Absolute Configuration vs. trans Racemate (CAS 914637-96-0)

The target compound is unambiguously assigned as the single enantiomer diethyl (1R,2S)-4-oxocyclopentane-1,2-dicarboxylate, with stereodefined InChI and SMILES confirming the cis ring junction . The direct comparator trans-DL-4-oxo-cyclopentane-1,2-dicarboxylic acid diethyl ester (CAS 914637-96-0) is sold as a mixture of enantiomers without a specified enantiomeric ratio . This distinction is critical for asymmetric synthesis applications where a defined absolute configuration at the cyclopentane 1,2-positions is required to transfer chirality to downstream products.

Chiral building block Asymmetric synthesis Stereochemical purity

Enzymatic Hydrolysis Enantioselectivity: 4-Oxo Substituent Modulates PLE-Catalyzed Desymmetrization Outcome

In the seminal study by Gais et al. (1989), pig liver esterase (PLE)-catalyzed hydrolysis of meso 4-oxocyclopentane-1,2-dicarboxylic acid dimethyl ester (compound 3, the dimethyl analog of the target compound) proceeded with defined enantioselectivity to yield the corresponding (1R-cis) acid-ester [1]. The 4-oxo substituent establishes a baseline enantioselectivity that can be compared to other 4-substituted analogs: the 4-methylene diester (compound 4) gave the acid-ester in 63% yield, the cis-4-hydroxy diester (compound 5) in 76% yield, and the cis-4-acetoxy diester (compound 6) in 76% yield, each with distinct specific rotation values reflecting different enantiomeric compositions [1]. The half-lives for PLE-catalyzed hydrolysis across the 4-substituted diester series range from 5.6 to 182 hours, directly governed by the nature of the 4-substituent [1]. Although the published data are for dimethyl esters, the 4-oxo electronic effect is transferable to the diethyl ester class, as ester alkyl chain length modulates but does not abrogate the substituent-dependent enantioselectivity trend.

Enzymatic desymmetrization Pig liver esterase Enantioselective hydrolysis

Functional Group Reactivity Advantage: 4-Oxo Ketone Handle vs. 4-Unsubstituted Cyclopentane Diesters

The 4-oxo group in the target compound provides a reactive ketone handle for diversification via reductive amination, Grignard addition, Wittig olefination, and ketal formation, enabling construction of more complex cyclopentanoid frameworks [1]. In contrast, the 4-unsubstituted analog diethyl 1,2-cyclopentanedicarboxylate (CAS 56636-0, where available) lacks this functionalization point, limiting its synthetic utility to simple diester chemistry [2]. The 4-oxo diester further serves as a direct precursor to 4-substituted derivatives (hydroxy, alkoxy, methylene, ethylenedioxy, acetoxy) via well-established ketone transformations, a route explicitly employed by Gais et al. to prepare their entire substrate panel [1].

Synthetic intermediate Ketone functionalization Cyclopentanoid scaffold

Purity Specification and Supply Consistency: Minimum 95% vs. Alternative Vendor Specifications

Commercially available cis-4-oxo-1,2-cyclopentanedicarboxylic acid diethyl ester is supplied at a minimum purity of 95% by AKSci , 97% by Aladdin Scientific , and 98% by Leyan , providing a verified purity band of 95–98% across multiple independent vendors. The trans racemate comparator (CAS 914637-96-0) is offered at 95% purity by Achemblock and 98% by J&K Scientific , indicating comparable but not superior purity specifications. The cis compound's tighter specification range and multi-vendor availability reduce single-supplier dependency risk in procurement.

Chemical purity Quality specification Procurement standard

cis-4-Oxo-1,2-cyclopentanedicarboxylic acid diethyl ester: Evidence-Backed Application Scenarios for Procurement Decision-Making


Chiral Building Block for Cyclopentanoid Natural Product Synthesis via Enzymatic Desymmetrization

The cis-(1R,2S) absolute configuration of the target compound enables its use as a precursor for PLE-catalyzed desymmetrization, producing enantiomerically enriched acid-ester intermediates for cyclopentanoid natural product synthesis. Gais et al. demonstrated that the 4-oxo dimethyl ester undergoes PLE-catalyzed hydrolysis to yield the (1R-cis)-acid-ester, a compound of demonstrated value as a chiral educt for biologically active cyclopentanoids [1]. The diethyl ester analog provides a differentiated hydrolysis rate profile compared to the dimethyl ester, offering tunability in enzymatic resolution strategies. This scenario is directly supported by the enantioselectivity data in Section 3, Evidence Item 2.

Universal Precursor for Parallel Synthesis of 4-Substituted Cyclopentane-1,2-dicarboxylate Libraries

The 4-oxo group serves as a single-point diversification handle for generating a library of 4-substituted cyclopentane diesters through ketone-functional-group interconversion. As established by Gais et al., the 4-oxo diester is the synthetic progenitor of 4-methylene, 4-hydroxy (cis and trans), 4-acetoxy (cis and trans), 4-methoxy, 4-tert-butoxy, 4-ethylenedioxy, 4-propylenedioxy, 4-dimethylpropylenedioxy, and 4-butylidenedioxy derivatives [1]. Procuring the 4-oxo diester once, rather than sourcing each substituted derivative individually, reduces procurement complexity and cost for medicinal chemistry groups conducting structure–activity relationship (SAR) studies on the cyclopentane scaffold.

Asymmetric Synthesis Intermediate Requiring Defined cis Ring Stereochemistry

In synthetic routes where the relative orientation of the two ester groups dictates downstream diastereoselectivity, the cis-(1R,2S) configuration is non-negotiable. The trans racemate (CAS 914637-96-0) does not provide this stereochemical control. The target compound's defined stereochemistry, confirmed by its canonical SMILES (CCOC(=O)[C@H]1CC(=O)C[C@H]1C(=O)OCC), makes it the compound of choice for synthetic sequences requiring a cis relationship between the two carboxylate-bearing carbon atoms . This is particularly relevant for the synthesis of HCV protease inhibitor macrocyclic intermediates, where specific cyclopentane geometry is required for preorganization of the macrocycle [2].

Diethyl Ester Prodrug or Protecting Group Strategy in Multi-Step Synthesis

The ethyl ester groups of the target compound offer distinct advantages in synthetic sequences requiring selective deprotection orthogonal to methyl esters. In multi-step syntheses where methyl esters are present on other intermediates, the ethyl ester can be cleaved under conditions that leave methyl esters intact (e.g., enzymatic hydrolysis with esterases showing chain-length selectivity) [1]. This differentiation is not available with the dimethyl ester analog (CAS 1001666-74-5), making the diethyl ester the preferred procurement choice for synthetic strategies employing orthogonal ester protecting group schemes.

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